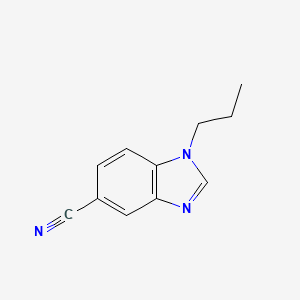

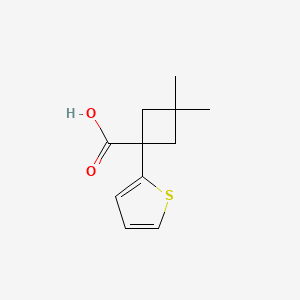

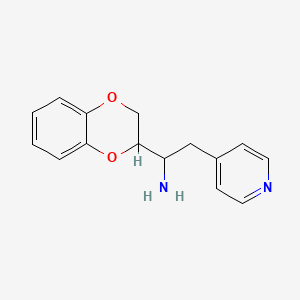

![molecular formula C10H8N2O3S B1425796 [2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol CAS No. 1485767-43-8](/img/structure/B1425796.png)

[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Fluorophores for Aluminium(III) Detection

The compound shows potential in the field of selective Al3+ detection, particularly in studying intracellular Al3+. Its UV–visible and fluorescence spectroscopic characteristics, coupled with its Al3+ coordination properties, make it a candidate for developing Al3+ specific fluorophores for biological use. Its selectivity in complexing for Al3+ over other metal ions is notable, making it a promising agent for selective detection applications (Lambert et al., 2000).

Molecular Aggregation Studies

The compound's behavior in different solvents like DMSO, methanol, propan-2-ol, or ethanol, and its interaction with fluorescence lifetimes and circular dichroism (CD) spectra, are crucial for understanding the aggregation processes. The observed effects indicate significant associations with molecular aggregation and the impact of substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).

Chemosensor for Al3+ Detection

A phenyl thiadiazole-based Schiff base receptor derived from the compound showed exceptional selectivity and sensitivity towards Al3+ ions. The chemosensor's rapid response and the potential for practical applications, like recovery of contaminated water samples and smartphone-based chemical analysis, highlight its relevance in environmental monitoring and analytical chemistry (Manna et al., 2020).

Catalyst in Organic Synthesis

The compound's derivatives find applications as catalysts in organic synthesis. For example, the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole in methanol demonstrated significant catalytic behavior in the oxidation of primary alcohols and hydrocarbons. The encapsulation of such catalysts in zeolite improved their stability, recycling ability, and overall catalytic activity (Ghorbanloo & Alamooti, 2017).

Luminescence Sensitization

The compound's derivatives were assessed as sensitizers for Eu(III) and Tb(III) luminescence, offering insights into the synthesis of materials with potential applications in lighting and display technologies. The study of their luminescence properties, quantum yields, and lifetimes contributes to the development of new materials for luminescence-based applications (Viswanathan & Bettencourt-Dias, 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes understanding how to handle and store the compound safely.

Orientations Futures

This involves predicting or suggesting future research directions. This could be based on the compound’s properties, its potential applications, or unanswered questions about it.

Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, websites like Google Scholar or PubMed can be good places to start for freely available information. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.

Propriétés

IUPAC Name |

[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-5-8-6-16-10(11-8)7-2-1-3-9(4-7)12(14)15/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOQIVNGNVBXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

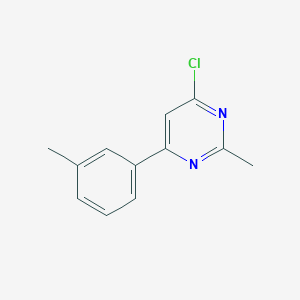

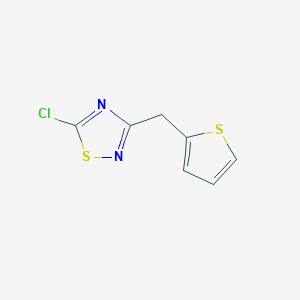

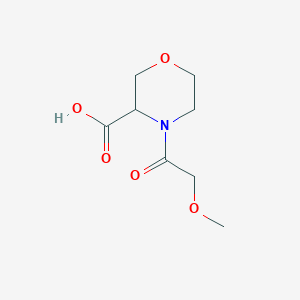

![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

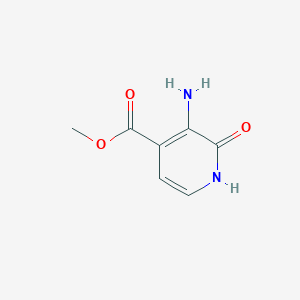

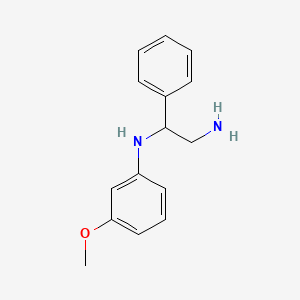

![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)

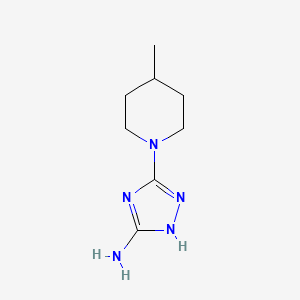

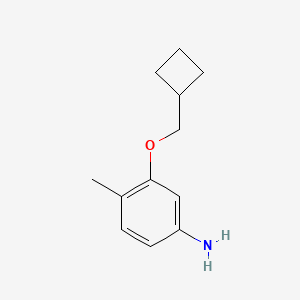

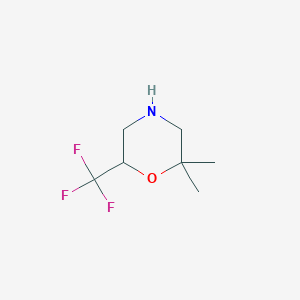

![7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425736.png)